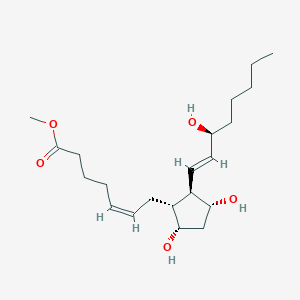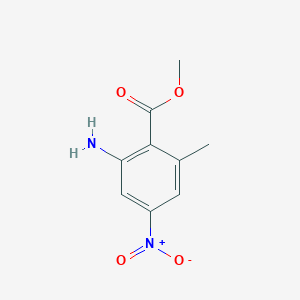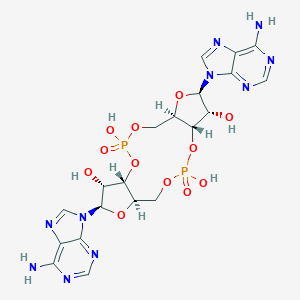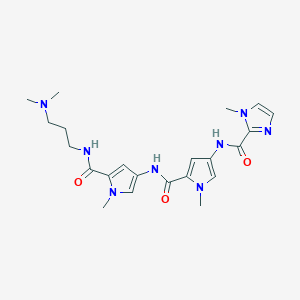
1-Methylimidazole-2-carboxamide netropsin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylimidazole-2-carboxamide netropsin is a synthetic compound that has been widely used in scientific research for its ability to bind to DNA. This molecule is a derivative of netropsin, a natural antibiotic that is produced by Streptomyces netropsis. The 1-Methylimidazole-2-carboxamide netropsin molecule has been modified to improve its binding affinity and selectivity for DNA, making it a valuable tool for studying the structure and function of DNA.
Mecanismo De Acción
The mechanism of action of 1-Methylimidazole-2-carboxamide netropsin involves its binding to the minor groove of DNA. This binding is specific and occurs through hydrogen bonding and van der Waals interactions. Once bound to DNA, the molecule can influence the structure and function of the double helix, including the regulation of gene expression and the formation of DNA-protein complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methylimidazole-2-carboxamide netropsin are primarily related to its ability to bind to DNA. This molecule can influence the structure and function of DNA, including the regulation of gene expression and the formation of DNA-protein complexes. Additionally, this molecule has been shown to have anti-tumor and anti-viral properties, although the mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methylimidazole-2-carboxamide netropsin in lab experiments include its high binding affinity and selectivity for DNA, as well as its ability to influence the structure and function of the double helix. Additionally, this molecule is relatively easy to synthesize and can be modified to improve its properties. However, there are also some limitations to using this molecule in lab experiments, including its potential toxicity and the difficulty of working with DNA-binding molecules in general.
Direcciones Futuras
There are many potential future directions for research involving 1-Methylimidazole-2-carboxamide netropsin. Some possible areas of focus include the development of new synthetic methods for producing this molecule, the modification of its structure to improve its properties, and the study of its interactions with other molecules. Additionally, this molecule may have potential applications in the development of new anti-tumor and anti-viral therapies, although more research is needed to fully understand its mechanisms of action.
Métodos De Síntesis
The synthesis of 1-Methylimidazole-2-carboxamide netropsin involves several steps, including the reaction of netropsin with various reagents to modify its structure. The final step involves the addition of a methyl group to the imidazole ring of the molecule, which enhances its binding affinity for DNA. The synthesis of this molecule is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-Methylimidazole-2-carboxamide netropsin has been used in a wide variety of scientific research applications, including the study of DNA structure, gene expression, and DNA-protein interactions. This molecule is particularly useful for studying the structure of DNA because it binds specifically to the minor groove of the double helix. This allows researchers to study the three-dimensional structure of DNA and its interactions with other molecules.
Propiedades
Número CAS |
129601-50-9 |
|---|---|
Nombre del producto |
1-Methylimidazole-2-carboxamide netropsin |
Fórmula molecular |
C22H30N8O3 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C22H30N8O3/c1-27(2)9-6-7-24-20(31)17-11-15(13-29(17)4)25-21(32)18-12-16(14-30(18)5)26-22(33)19-23-8-10-28(19)3/h8,10-14H,6-7,9H2,1-5H3,(H,24,31)(H,25,32)(H,26,33) |
Clave InChI |
DMOMFSUPEGKPKO-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C |
SMILES canónico |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C |
Otros números CAS |
129601-50-9 |
Sinónimos |
1-methylimidazole-2-carboxamide netropsin 1-methylimidazole-2-carboxamide netropsin hydrochloride 2-ImN ImPyPy-Dp |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





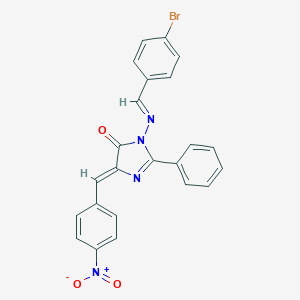
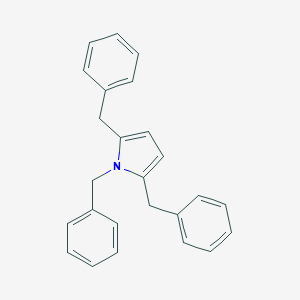


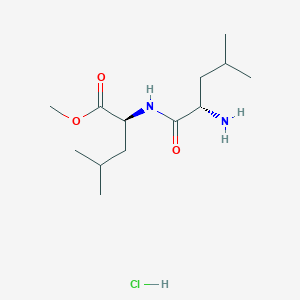

![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)


